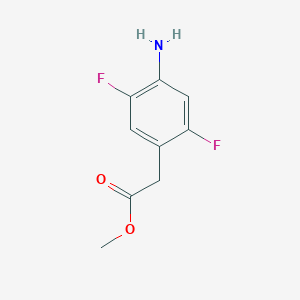

Methyl 4-amino-2,5-difluorophenylacetate

Description

Properties

Molecular Formula |

C9H9F2NO2 |

|---|---|

Molecular Weight |

201.17 g/mol |

IUPAC Name |

methyl 2-(4-amino-2,5-difluorophenyl)acetate |

InChI |

InChI=1S/C9H9F2NO2/c1-14-9(13)3-5-2-7(11)8(12)4-6(5)10/h2,4H,3,12H2,1H3 |

InChI Key |

VNRPGXYJRZNBLT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=CC(=C(C=C1F)N)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Methyl 4-amino-2,5-difluorophenylacetate

General Synthetic Strategy

The preparation of this compound typically involves:

- Functionalization of fluorobenzene derivatives via Friedel-Crafts acylation or halogenation.

- Conversion of acylated intermediates to phenylacetic acid derivatives.

- Amination steps to introduce the amino group at the 4-position.

- Esterification to form the methyl ester.

The synthetic route often starts from 1,2,4-trifluorobenzene or related fluorobenzenes, which undergo Friedel-Crafts acylation with di-chloroacetyl chloride or di-bromoacetyl bromide in the presence of Lewis acid catalysts such as aluminium trichloride (AlCl3) or iron trichloride (FeCl3) to yield halogenated acetophenone intermediates. Subsequent hydrolysis and amination steps lead to the target amino ester compound.

Detailed Preparation Process

Friedel-Crafts Acylation

- Starting material: 1,2,4-trifluorobenzene or 2,5-difluorobenzene derivatives.

- Reagents: Di-chloroacetyl chloride or di-bromoacetyl bromide.

- Catalysts: Aluminium trichloride (AlCl3), iron trichloride (FeCl3), aluminium tribromide (AlBr3), or iron tribromide (FeBr3).

- Conditions: The catalyst is suspended in the fluorobenzene solvent and heated to approximately 60°C. The acyl halide is added dropwise to control the reaction rate and avoid side reactions.

- Outcome: Formation of halogenated acetophenone intermediates with high conversion as monitored by gas chromatography (GC).

Hydrolysis and Base Treatment

- The acylated intermediate is hydrolyzed in the presence of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) at elevated temperatures (~60°C).

- This step converts the halogenated acetophenone to the corresponding phenylacetic acid derivative.

- The reaction mixture is then worked up by extraction with methylene chloride and water separation.

- The organic layer is concentrated under vacuum to isolate the acid intermediate.

Amination of the Aromatic Ring

- Amination at the 4-position of the difluorophenyl ring can be achieved by nucleophilic aromatic substitution or catalytic amination methods.

- In some processes, the amino group is introduced by reacting the halogenated phenylacetic acid derivative with ammonia or amine sources under catalytic conditions.

- Catalysts such as Lewis acids or supported metal catalysts (e.g., alumina) may be employed to facilitate amination.

- Reaction conditions typically involve elevated temperatures (180–350°C) and use of ammonia in large excess (10–300 equivalents).

Esterification to Methyl Ester

- The phenylacetic acid derivative bearing the amino group is esterified with methanol or methylating agents.

- Acidic or basic catalysts can be used to promote esterification.

- The methyl ester formation is confirmed by spectroscopic methods such as ^1H-NMR and HPLC, showing characteristic signals for the methyl ester group and aromatic protons.

Representative Reaction Scheme

| Step | Reagents/Catalysts | Conditions | Outcome |

|---|---|---|---|

| Friedel-Crafts Acylation | Di-chloroacetyl chloride, AlCl3 | 60°C, dropwise addition | Halogenated acetophenone intermediate |

| Hydrolysis and Base Treatment | NaOH or KOH | 60°C, aqueous medium | Phenylacetic acid derivative |

| Amination | NH3, Al2O3 catalyst | 210–300°C, autoclave | Amino-substituted phenylacetic acid |

| Esterification | Methanol, acid/base catalyst | Reflux | This compound |

Analytical Characterization and Yields

- The purity of intermediates and final products is typically assessed by high-performance liquid chromatography (HPLC) and gas chromatography (GC).

- ^1H-NMR spectroscopy confirms the presence of methyl ester protons (singlet around 3.6 ppm) and aromatic protons (multiplets around 7.4–7.5 ppm).

- Yields of key steps, such as the hydrolysis to phenylacetic acid derivatives, can exceed 90% with purities above 98%.

- The overall process is designed to be economically advantageous by using less expensive raw materials and avoiding heavy metal catalysts like copper salts, which pose disposal challenges.

Research Findings and Process Advantages

- The process described avoids the use of costly aryl halides and heavy metal catalysts, reducing environmental impact and cost.

- Starting from readily available fluorobenzenes, the synthetic route achieves high yields and purity in relatively few steps.

- The use of aluminium trichloride as a catalyst in Friedel-Crafts acylation is preferred for its efficiency and ease of handling.

- The amination step benefits from the use of ammonia in excess and solid catalysts like alumina to achieve high selectivity and conversion.

- The method is scalable and transferable to industrial production settings due to operational simplicity.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Catalysts | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | Di-chloroacetyl chloride, AlCl3 | 60°C, dropwise addition | >90 | >95 | Efficient acylation of fluorobenzene |

| Hydrolysis/Base Treatment | NaOH or KOH | 60°C, aqueous medium | >90 | >98 | Converts acyl intermediates to acids |

| Amination | NH3, Al2O3 catalyst | 210–300°C, autoclave | 80–90 | >95 | High selectivity for amino substitution |

| Esterification | Methanol, acid/base catalyst | Reflux | 85–95 | >98 | Formation of methyl ester |

Scientific Research Applications

Methyl 4-amino-2,5-difluorophenylacetate has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-amino-2,5-difluorophenylacetate is largely dependent on its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Molecular Targets: Binding to enzymes or receptors, leading to modulation of their activity.

Pathways Involved: Influencing signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Methyl 4-amino-2,5-difluorophenylacetate can be compared with other similar compounds, such as:

Methyl 4-amino-2,5-dichlorophenylacetate: Similar structure but with chlorine atoms instead of fluorine, leading to different chemical reactivity and biological activity.

Methyl 4-amino-2,5-dibromophenylacetate: Bromine atoms impart different electronic and steric effects compared to fluorine, affecting the compound’s properties.

Methyl 4-amino-2,5-dimethylphenylacetate: Methyl groups instead of fluorine, resulting in altered hydrophobicity and reactivity.

Q & A

Q. What are the common synthetic routes for Methyl 4-amino-2,5-difluorophenylacetate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves esterification of 4-amino-2,5-difluorophenylacetic acid using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Optimization focuses on reaction temperature (60–80°C), solvent choice (e.g., anhydrous methanol), and stoichiometric ratios to minimize side reactions like hydrolysis. Monitoring via thin-layer chromatography (TLC) ensures reaction completion. Post-synthesis, purification via recrystallization or column chromatography is critical to isolate the ester .

Q. Which spectroscopic methods are most effective for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for structural confirmation, with characteristic signals for the methyl ester (–COOCH₃) and fluorine substituents. Mass spectrometry (MS) confirms molecular weight ([M+H]⁺ or [M+Na]⁺ ions). Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection, comparing retention times against reference standards .

Q. What factors influence the stability of this compound under different storage conditions?

- Methodological Answer : Stability is affected by light (UV sensitivity), humidity (hydrolysis risk), and temperature. Storage in amber glassware at –20°C under inert gas (N₂/Ar) minimizes degradation. Regular stability testing via HPLC or NMR over 6–12 months monitors decomposition products like free carboxylic acid or amine derivatives .

Q. How does the solubility profile of this compound vary across solvents, and what implications does this have for experimental design?

- Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water or hydrocarbons. Solubility is influenced by fluorine’s electron-withdrawing effects and the ester group’s polarity. For reactions requiring homogeneous conditions, DMSO is preferred, while recrystallization may use ethanol/water mixtures .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., hydrolysis or isomerization) be minimized during synthesis?

- Methodological Answer : Competing hydrolysis is mitigated by using anhydrous solvents and molecular sieves to scavenge water. Isomerization risks (e.g., para-to-ortho rearrangements) are reduced by controlling reaction temperature (<80°C) and avoiding prolonged heating. Kinetic monitoring via in-situ IR spectroscopy helps identify intermediate by-products .

Q. What strategies are employed to differentiate and isolate structural isomers formed during synthesis?

- Methodological Answer : Isomeric separation leverages reversed-phase HPLC with a C18 column and acetonitrile/water gradients. Preparative chromatography or fractional crystallization in solvent mixtures (e.g., ethyl acetate/hexane) isolates isomers. ¹⁹F NMR can distinguish fluorine environments in isomers .

Q. When conflicting spectroscopic data arise (e.g., unexpected ¹³C shifts), how should researchers resolve discrepancies?

- Methodological Answer : Cross-validate with 2D NMR techniques (HSQC, HMBC) to confirm connectivity. Compare experimental data with computational simulations (DFT calculations for NMR chemical shifts). Contradictions may arise from impurities or tautomerism, requiring advanced MS/MS fragmentation analysis .

Q. What advanced analytical techniques are required to identify trace impurities (<0.1%) in synthesized batches?

- Methodological Answer : Ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) identifies low-abundance impurities. Quantitative NMR (qNMR) with internal standards quantifies impurities. Reference materials for known by-products (e.g., de-esterified analogs) aid identification .

Q. How can bioactivity studies account for the compound’s physicochemical properties (e.g., logP, permeability)?

- Methodological Answer : Determine logP via shake-flask method or HPLC-derived retention indices. Permeability is assessed using Caco-2 cell monolayers or PAMPA assays. Bioactivity assays (e.g., enzyme inhibition) should use solvent systems compatible with the compound’s solubility (e.g., DMSO <1% v/v) to avoid artifacts .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical and experimental melting points?

- Methodological Answer :

Re-evaluate purity via DSC (differential scanning calorimetry) to detect eutectic mixtures. Polymorphism screening (XRPD) identifies crystalline forms. Theoretical predictions (e.g., group contribution methods) may fail for fluorine-rich compounds due to intermolecular F···H interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.